Trichloro(1-chloropropyl)silane

Descripción general

Descripción

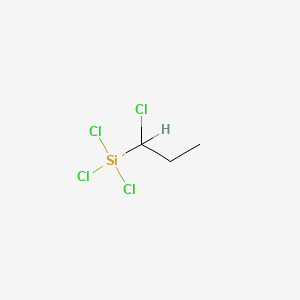

Trichloro(1-chloropropyl)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance without negatively affecting the original properties of the materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloro(1-chloropropyl)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals, such as rhodium (Rh) or platinum (Pt), to achieve high efficiency and selectivity . The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of technical-grade silicon with hydrogen chloride at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Trichloro(1-chloropropyl)silane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as alcohols or amines, forming various silane coupling agents.

Hydrolysis: In the presence of water, this compound rapidly hydrolyzes to form siloxane polymers and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alcohols, amines, and other nucleophiles.

Hydrolysis: This reaction occurs readily in the presence of moisture or water, often at room temperature.

Major Products:

Nucleophilic Substitution: The major products are various silane coupling agents, which are used in numerous industrial applications.

Hydrolysis: The major products are siloxane polymers and hydrochloric acid.

Aplicaciones Científicas De Investigación

Trichloro(1-chloropropyl)silane has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and silane coupling agents.

Biology: It is employed in the modification of surfaces to enhance biocompatibility and adhesion properties.

Medicine: Research is ongoing into its potential use in drug delivery systems and medical device coatings.

Mecanismo De Acción

The primary mechanism of action of trichloro(1-chloropropyl)silane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, forming strong bonds with various substrates. This property makes it an effective coupling agent, enabling the formation of durable bonds between organic and inorganic materials .

Comparación Con Compuestos Similares

Trichlorosilane (HSiCl₃): Used as a precursor in the production of ultrapure silicon for the semiconductor industry.

Dichlorosilane (H₂SiCl₂): Another precursor for silicon production, often used in chemical vapor deposition processes.

Silicon Tetrachloride (SiCl₄): Used in the production of optical fibers and as a reagent in the synthesis of other silicon compounds.

Uniqueness: Trichloro(1-chloropropyl)silane is unique due to its specific structure, which allows it to act as an effective silane coupling agent. Its ability to form strong bonds with both organic and inorganic materials makes it highly valuable in various industrial applications, particularly in the production of adhesives, sealants, and coatings .

Actividad Biológica

Trichloro(1-chloropropyl)silane, also known as trichloro(3-chloropropyl)silane, is an organosilicon compound with the formula C₃H₆Cl₄Si. This compound has garnered interest due to its various applications in chemical synthesis and potential biological effects. This article explores its biological activity, including toxicity, environmental impact, and relevant case studies.

- Molecular Formula : C₃H₆Cl₄Si

- Molecular Weight : 211.977 g/mol

- CAS Number : 2550-06-3

Toxicity and Health Effects

The biological activity of this compound primarily revolves around its toxicological profile. Key findings from various studies indicate:

- Acute Toxicity : The oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity . However, inhalation studies have shown that exposure to concentrations as low as 10 ppm can lead to histopathological changes in organs such as the kidneys and adrenal glands .

- Repeated Exposure : A 28-day repeated inhalation toxicity study revealed a Lowest Observed Effect Level (LOEL) of 100 ppm for certain organ effects, with a No Observed Adverse Effect Level (NOAEL) established at 5 ppm .

- Mutagenicity : this compound has been found to be mutagenic in vitro but not an inducer of micronuclei in vivo, suggesting potential risks during laboratory handling .

Environmental Impact

This compound undergoes rapid hydrolysis in aquatic environments, producing methanol and silanol oligomers. The hydrolysis products are expected to be transient, with observed toxicity primarily attributed to methanol .

- Biodegradability : The compound is readily biodegradable, achieving a breakdown rate of over 76% within five days under standard conditions .

Aquatic Toxicity

Several studies have evaluated the aquatic toxicity of this compound:

- Fish Toxicity : The LC50 for freshwater fish (Brachydanio rerio) was determined to be greater than 100 mg/L, indicating low toxicity to fish populations .

- Daphnia magna : In tests with Daphnia magna, the 48-hour EC50 was found to be 869 mg/L under static conditions, indicating moderate toxicity .

- Algal Growth Inhibition : In studies assessing algal growth, the median effective concentration (EbC50) was greater than 883 mg/L after 72 hours .

Summary of Findings

| Parameter | Value |

|---|---|

| Oral LD50 (rats) | >2000 mg/kg |

| Inhalation LOEL | 100 ppm |

| Inhalation NOAEL | 5 ppm |

| LC50 (Brachydanio rerio) | >100 mg/L |

| EC50 (Daphnia magna) | 869 mg/L |

| EbC50 (algae) | >883 mg/L |

Propiedades

IUPAC Name |

trichloro(1-chloropropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl4Si/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHRPNTNQYJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([Si](Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591125 | |

| Record name | Trichloro(1-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-88-4 | |

| Record name | Trichloro(1-chloropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.